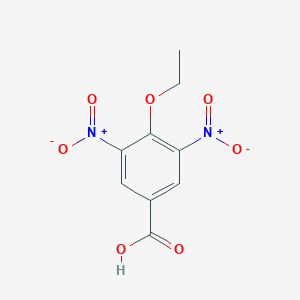
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, also known as DFPBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DFPBS is a sulfonamide derivative that contains two fluorine atoms, a methyl group, and a phenyl group. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to inhibit enzyme activity through the formation of a reversible covalent bond with the enzyme's active site. This inhibition may be due to the presence of the sulfonamide group, which can act as a hydrogen bond acceptor.
Biochemical and Physiological Effects:
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate, while acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity, and its potential as a fluorescent probe. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide for lab experiments.
Synthesis Methods
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonamide in the presence of a catalyst. This method has been optimized to yield high purity and yield of 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide. Other methods include the reaction of 2,4-difluoroaniline with N-methyl-N-phenylsulfonyl chloride and the reaction of 2,4-difluorobenzenesulfonyl chloride with N-methyl-N-phenylamine.
Scientific Research Applications
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, 2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide has been investigated for its potential as a fluorescent probe for imaging applications.
properties
Product Name |
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H11F2NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2,4-difluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h2-9H,1H3 |
InChI Key |
PXQGGXHJZVQZJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




